Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-
Brand Name: Vulcanchem
CAS No.: 143049-24-5
VCID: VC16110116
InChI: InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H
SMILES:
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-

CAS No.: 143049-24-5

Cat. No.: VC16110116

Molecular Formula: C10H6N2O2

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- - 143049-24-5

Specification

CAS No. 143049-24-5
Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
IUPAC Name 2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H
Standard InChI Key UMASDQRQWMQSCV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)C=C(C#N)C#N)O

Introduction

Molecular Structure and Chemical Identity

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- belongs to the class of aromatic dinitriles, featuring a central propanedinitrile backbone substituted with a 2,5-dihydroxyphenyl group. Its IUPAC name, 2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile, reflects the spatial arrangement of functional groups. The molecular formula C₁₀H₆N₂O₂ corresponds to a molecular weight of 186.17 g/mol, as confirmed by high-resolution mass spectrometry.

Structural Features

The compound’s structure comprises:

  • A 2,5-dihydroxyphenyl ring: The para- and meta-hydroxyl groups confer redox activity, enabling hydrogen bonding and participation in free radical scavenging.

  • A methylene bridge: Connects the aromatic system to the dinitrile group, facilitating conjugation and electronic delocalization.

  • Two cyano groups: The electron-withdrawing nitriles enhance the compound’s electrophilicity, making it reactive in cycloaddition and nucleophilic substitution reactions.

The canonical SMILES representation, C1=CC(=C(C=C1O)C=C(C#N)C#N)O, illustrates the connectivity of these moieties. Computational models predict a planar geometry, with intramolecular hydrogen bonds between the hydroxyl groups and nitriles stabilizing the structure.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.143049-24-5
Molecular FormulaC₁₀H₆N₂O₂
Molecular Weight186.17 g/mol
IUPAC Name2-[(2,5-Dihydroxyphenyl)methylidene]propanedinitrile
SMILESC1=CC(=C(C=C1O)C=C(C#N)C#N)O
InChIKeyUMASDQRQWMQSCV-UHFFFAOYSA-N

Synthesis and Manufacturing Approaches

The synthesis of Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- typically involves Knoevenagel condensation, a widely used method for preparing α,β-unsaturated nitriles. This one-step reaction couples an aldehyde with an active methylene compound, such as malononitrile, under basic conditions.

Reaction Mechanism

  • Base Activation: A catalyst (e.g., potassium carbonate, piperidine) deprotonates malononitrile, generating a nucleophilic enolate.

  • Aldol Addition: The enolate attacks the carbonyl carbon of 2,5-dihydroxybenzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration: Elimination of water yields the α,β-unsaturated dinitrile product.

A reported protocol employs solvent-free conditions with microwave irradiation (41°C, 4 minutes) to enhance reaction efficiency. Post-synthesis purification involves sequential washing with ethanol-aqueous mixtures (10:90 v/v) and recrystallization from ethanol, achieving a purity of 94% by liquid chromatography.

Table 2: Synthetic Conditions and Yield

ParameterDetailSource
Starting Materials2,5-Dihydroxybenzaldehyde, Malononitrile
CatalystK₂CO₃
Reaction Time4 minutes (microwave)
Temperature41°C
PurificationEthanol recrystallization
Purity94%

Physicochemical Properties

The compound exhibits a red crystalline appearance with a melting point reported approximately at 190°C, consistent with its polar structure and intermolecular hydrogen bonding. Solubility studies indicate moderate dissolution in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or nonpolar solvents. UV-Vis spectroscopy reveals strong absorption bands at λₘₐₓ = 280 nm and 350 nm, attributed to π→π* transitions in the conjugated system.

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 250°C, generating phenolic byproducts and cyanide gases.

  • pH Sensitivity: The hydroxyl groups undergo deprotonation in alkaline media (pH > 9), altering electronic properties and reactivity.

  • Oxidative Susceptibility: The dihydroxyphenyl moiety renders the compound prone to oxidation, forming quinone derivatives under aerobic conditions.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors and antioxidant adjuvants.

  • Prodrug Design: The nitrile groups can be hydrolyzed to carboxylic acids, enabling controlled drug release.

Materials Science

  • Polymer Precursor: The dinitrile moiety participates in cyclopolymerization, forming thermally stable polyimines.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems.

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